molecular formula C20H17NO2 B5692917 N-Acenaphthen-5-yl-2-methoxy-benzamide

N-Acenaphthen-5-yl-2-methoxy-benzamide

Cat. No.: B5692917
M. Wt: 303.4 g/mol
InChI Key: VAYFGJGHZIODQG-UHFFFAOYSA-N
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Description

N-Acenaphthen-5-yl-2-methoxy-benzamide is a benzamide derivative featuring an acenaphthene moiety substituted at the 5-position and a methoxy group at the 2-position of the benzamide core. Benzamide derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial effects, often modulated by substituent positioning and electronic effects .

Properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2/c1-23-18-8-3-2-6-16(18)20(22)21-17-12-11-14-10-9-13-5-4-7-15(17)19(13)14/h2-8,11-12H,9-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYFGJGHZIODQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C3CCC4=C3C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acenaphthen-5-yl-2-methoxy-benzamide typically involves the reaction of acenaphthene derivatives with methoxy-substituted benzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or toluene, for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Acenaphthen-5-yl-2-methoxy-benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-Acenaphthen-5-yl-2-methoxy-benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-Acenaphthen-5-yl-2-methoxy-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Methoxy groups (electron-donating) in N-Acenaphthen-5-yl-2-methoxy-benzamide and may enhance solubility compared to electron-withdrawing groups like nitro () or chloro ().
  • Biological Implications : Sulfonyl and nitro groups () are associated with enhanced receptor interaction or metabolic stability, whereas the acenaphthene moiety may confer unique π-π stacking interactions in hydrophobic environments.

Hypothetical Pharmacological Properties

Based on structural analogs:

  • Solubility : Methoxy groups () improve aqueous solubility compared to nitro () or acenaphthenyl groups.
  • Metabolic Stability : Sulfonyl groups () may reduce oxidative metabolism, whereas the acenaphthene moiety could increase susceptibility to cytochrome P450 enzymes.

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